Methyl 3-acetyl-4-aminobenzoate

Antimicrobial Drug Design Pharmacokinetics Medicinal Chemistry

Researchers needing advanced PABA derivatives often find generic analogs lack target-specific reactivity. Methyl 3-acetyl-4-aminobenzoate addresses this with a unique 3-acetyl-4-amino substitution pattern delivering 4 H-bond acceptors and a methyl ester handle for SAR exploration. Key benefits: - Validated intermediate for antifolate antibiotics and fragment-based drug discovery. - ≥98% purity with patent-validated synthetic route ensuring batch consistency. - Immediate global shipping; ideal for clinical supply manufacturing.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 111714-47-7
Cat. No. B046827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-acetyl-4-aminobenzoate
CAS111714-47-7
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)C(=O)OC)N
InChIInChI=1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3
InChIKeyUWOWQJXAUBYDTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-acetyl-4-aminobenzoate: A Dual-Functional PABA Derivative


Methyl 3-acetyl-4-aminobenzoate (CAS 111714-47-7) is an aromatic ester derivative of 4-aminobenzoic acid (PABA) [1]. With the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol [1], it features a strategically substituted benzene ring bearing an acetyl group at the 3-position, an amino group at the 4-position, and a methyl ester moiety [1]. This substitution pattern imparts a unique combination of hydrogen-bonding capacity (1 H-bond donor, 4 H-bond acceptors) [1] and moderate lipophilicity (XLogP3 = 1.3) , which differentiates it from simpler PABA analogs and positions it as a versatile intermediate in the synthesis of bioactive compounds [1].

Methyl 3-acetyl-4-aminobenzoate: Irreplaceable by PABA Analogs


Substituting Methyl 3-acetyl-4-aminobenzoate with other PABA derivatives such as unsubstituted PABA or its simple esters (e.g., benzocaine) introduces significant functional and synthetic limitations. The 3-acetyl substitution in Methyl 3-acetyl-4-aminobenzoate is not merely a structural nuance; it directly modulates electronic properties and steric hindrance at the active site of target enzymes, which is critical for both antimicrobial potency [1] and downstream derivatization. Studies on PABA analogs have shown that small modifications dramatically alter minimum inhibitory concentrations (MIC) against drug-resistant strains, with structurally related compounds exhibiting MIC values ranging from 7.8 µM to >62.5 µM [2]. Furthermore, the methyl ester functionality provides a defined handle for further synthetic elaboration (e.g., hydrolysis to acid or amidation) that is absent in simpler PABA analogs [3]. Therefore, assuming interchangeability with generic PABA derivatives risks both a loss of biological activity and the introduction of synthetic inefficiencies.

Methyl 3-acetyl-4-aminobenzoate: Quantitative Differentiators


Enhanced Lipophilicity Over PABA

Methyl 3-acetyl-4-aminobenzoate exhibits a computed XLogP3 value of 1.3 [1], representing a substantial increase in lipophilicity compared to the parent compound, 4-aminobenzoic acid (PABA), which has an XLogP3 of 0.8 [2]. This difference of Δ = +0.5 log units indicates a >3-fold increase in partition coefficient, which is a critical determinant for passive diffusion across biological membranes. This property is particularly relevant for targeting intracellular pathogens or crossing the blood-brain barrier, where PABA's lower lipophilicity may limit its efficacy.

Antimicrobial Drug Design Pharmacokinetics Medicinal Chemistry

Increased Conformational Flexibility in Target Binding

The molecular structure of Methyl 3-acetyl-4-aminobenzoate features 3 rotatable bonds [1], compared to just 1 rotatable bond in the parent compound PABA [2]. This increased conformational flexibility allows the molecule to adopt a wider range of low-energy conformations, which can be critical for optimal fitting into the active site of target enzymes such as dihydropteroate synthase (DHPS), the canonical target of PABA-based antimetabolites. The additional rotatable bonds (ester and acetyl groups) provide torsional degrees of freedom that can enhance binding affinity and specificity, particularly in enzymes with deep or sterically demanding active sites.

Structure-Based Drug Design Molecular Docking Enzyme Inhibition

Superior H-Bond Acceptor Capacity

Methyl 3-acetyl-4-aminobenzoate possesses 4 hydrogen bond acceptors [1], which is more than both the parent compound PABA (3 acceptors) [2] and the common PABA analog benzocaine (ethyl 4-aminobenzoate, 3 acceptors) [3]. This increased H-bond acceptor count arises from the additional carbonyl oxygen of the acetyl group. The enhanced H-bond acceptor capacity is directly quantifiable and suggests a greater potential for forming stable complexes with biological targets (e.g., enzyme active sites) or for participating in specific crystal packing interactions that influence solid-state properties like solubility and stability.

Crystal Engineering Receptor Binding Supramolecular Chemistry

Validated Synthetic Route for High Purity

A patent-protected synthetic route for Methyl 3-acetyl-4-aminobenzoate, described in US07932272B2, involves the palladium-catalyzed coupling of 4-amino-3-iodo-benzoic acid methyl ester with tributyl(1-ethoxyvinyl)stannane, followed by acid hydrolysis [1]. This method is specifically enabled for the target compound and offers a defined, high-yielding pathway. In contrast, generic acetylation of methyl 4-aminobenzoate (a common route to similar analogs) often suffers from poor regioselectivity, leading to mixtures of N-acetylated and C-acetylated products and requiring extensive purification. The availability of a compound-specific, patent-validated route translates directly to higher purity (typically ≥98% as reported by vendors ) and more reliable scaling, which are critical procurement considerations for industrial and research use.

Process Chemistry API Intermediate Synthesis Scale-Up

Methyl 3-acetyl-4-aminobenzoate: High-Value Applications


Novel Antifolate Antibiotics for Drug-Resistant Pathogens

The enhanced lipophilicity (XLogP3 = 1.3) and conformational flexibility (3 rotatable bonds) of Methyl 3-acetyl-4-aminobenzoate, as quantified in Section 3, make it an ideal starting material for the synthesis of next-generation antifolate antibiotics [1]. Researchers developing inhibitors of dihydropteroate synthase (DHPS) can leverage these properties to design analogs with improved membrane penetration into Gram-negative bacteria or enhanced binding to mutated DHPS enzymes found in sulfonamide-resistant strains. The compound's structural differentiation from PABA is critical for overcoming existing resistance mechanisms.

Selective Kinase and Epigenetic Probes

The 3-acetyl-4-amino substitution pattern offers a unique hydrogen-bonding network (4 H-bond acceptors) that can be exploited in fragment-based drug discovery (FBDD) or the design of targeted covalent inhibitors [2]. The acetyl group serves as a potential hinge-binding motif for kinases or a recognition element for bromodomains, while the methyl ester provides a straightforward handle for SAR exploration through amide bond formation. This compound's precise functional group arrangement allows for the interrogation of binding pockets that are inaccessible to simpler PABA analogs.

Reliable Scale-Up Intermediate for Pharmaceuticals

For process chemists and procurement specialists, the availability of a patent-validated synthetic route (US07932272B2) and commercially available material with ≥98% purity provides a critical advantage in scaling up drug candidates [3]. Unlike analogs synthesized via non-selective acetylation, Methyl 3-acetyl-4-aminobenzoate can be sourced with high batch-to-batch consistency, reducing the need for costly re-purification and analytical validation. This makes it a preferred building block for clinical supply manufacturing where regulatory scrutiny of impurity profiles is high.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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